methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 871583-20-9
VCID: VC2633707
InChI: InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3
SMILES: COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl
Molecular Formula: C9H6Cl2N2O2
Molecular Weight: 245.06 g/mol

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS No.: 871583-20-9

Cat. No.: VC2633707

Molecular Formula: C9H6Cl2N2O2

Molecular Weight: 245.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate - 871583-20-9

Specification

CAS No. 871583-20-9
Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
IUPAC Name methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3
Standard InChI Key UTSLJBDIAXLXSH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl
Canonical SMILES COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl

Introduction

Chemical Structure and Properties

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with a pyrrolopyridine core structure. This compound features a pyrrole ring fused with a pyridine ring, creating the pyrrolo[3,2-c]pyridine scaffold. The molecular structure is further characterized by two chlorine atoms at positions 4 and 6, and a methyl ester group attached to the carboxylic acid moiety at position 2. This arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological activities.

The basic chemical and physical properties of the compound are summarized in the following table:

PropertyValue
CAS Number871583-20-9
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
IUPAC NameMethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Standard InChIInChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3
Standard InChIKeyUTSLJBDIAXLXSH-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl
PubChem Compound ID37818543

The compound possesses characteristic functional groups that influence its reactivity. The presence of two chlorine atoms enhances the electrophilicity of the pyridine ring, while the methyl ester group provides a site for potential nucleophilic attack. The N-H group in the pyrrole ring can act as a hydrogen bond donor, which may be significant for molecular recognition in biological systems.

Synthesis and Preparation

The synthesis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid derivative. This process can be achieved through various methods, including the use of acid catalysts or coupling reagents. The parent compound, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, serves as an important precursor in this synthetic pathway.

Esterification Methods

The conversion of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives to their corresponding methyl esters commonly employs one of the following methods:

  • Acid-catalyzed esterification: This traditional approach involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the carboxyl group, followed by nucleophilic attack by methanol.

  • Coupling reagent-mediated esterification: Modern synthetic approaches often utilize coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

  • Diazomethane treatment: For sensitive compounds, mild esterification using diazomethane can be employed, though this method requires careful handling due to the hazardous nature of diazomethane.

Alternative Synthetic Routes

While direct esterification is common, alternative routes to synthesize methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may include:

  • Direct methylation of preformed esters through transesterification reactions.

  • Construction of the pyrrolopyridine core with the methyl ester functionality already in place.

  • Late-stage chlorination of methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate at positions 4 and 6.

The choice of synthetic route depends on factors such as availability of starting materials, desired scale, and the compatibility of functional groups with reaction conditions.

Related Compounds and Structural Analogs

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate belongs to a broader family of pyrrolopyridine derivatives that have attracted significant attention in medicinal chemistry. Several structural analogs have been identified and studied for their potential biological activities.

Key Structural Analogs

  • 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: This is the parent compound without the carboxylate functionality, available commercially at 95% purity . It serves as an important building block for the synthesis of more complex derivatives.

  • 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine: A related compound where the pyrrole nitrogen is methylated, altering the hydrogen-bonding capacity of the molecule.

  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A close analog with an ethyl ester instead of a methyl ester, and lacking the chlorine substituents at positions 4 and 6 .

  • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid: The corresponding carboxylic acid from which the methyl ester can be derived .

These related compounds showcase the versatility of the pyrrolopyridine scaffold and provide opportunities for structure-activity relationship studies in drug discovery efforts.

Research Applications

Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds have found applications in various areas of chemical and pharmaceutical research.

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